MFCD18314764

Description

Based on analogous MDL entries (e.g., MFCD03095174, MFCD11044885), such compounds typically exhibit heterocyclic or organometallic frameworks with applications in medicinal chemistry, catalysis, or materials science . Key inferred properties include:

- Molecular complexity: Likely characterized by aromatic rings, functional groups (e.g., halogens, amines), and moderate molecular weight (150–250 g/mol) .

- Synthetic accessibility: Likely synthesized via palladium-catalyzed cross-coupling, cyclization, or nucleophilic substitution, as seen in structurally related compounds .

Properties

IUPAC Name |

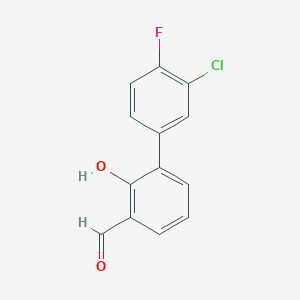

3-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-6-8(4-5-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCGGBGYYJKDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685214 | |

| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261966-45-3 | |

| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18314764 involves specific synthetic routes and reaction conditions. One common method includes a diastereomerically selective cyclization reaction without the need for a separate epimerization step . This method is advantageous as it simplifies the preparation process and yields high-purity products. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

MFCD18314764 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

MFCD18314764 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and pain management . Industrially, it is used in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of MFCD18314764 involves its interaction with specific molecular targets and pathways. For instance, it may act as a translational inhibitor, affecting the synthesis of certain proteins by binding to specific mRNA sequences . This interaction can lead to the modulation of various cellular processes, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18314764 with three structurally or functionally related compounds, extrapolated from evidence-based profiles of analogous MDL entries:

Key Contrasts:

- Structural Complexity : CAS 918538-05-3 (C₆H₃Cl₂N₃) features a pyrolotriazine core with high halogen content, enhancing its antibacterial potency but reducing solubility compared to this compound .

- Synthetic Methods : While this compound likely employs palladium catalysis (similar to CAS 371764-64-6) , CAS 1761-61-1 utilizes green chemistry approaches with recyclable catalysts .

- Safety Profiles : this compound shares dermal toxicity (H315) with CAS 918538-05-3 but lacks the respiratory hazards (H335) of the latter .

Research Findings and Functional Insights

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.